molecular formula C5H10Cl3NO B13730656 3-Amino-1,1,1-trichloropentan-2-ol CAS No. 35695-72-8

3-Amino-1,1,1-trichloropentan-2-ol

Cat. No.: B13730656
CAS No.: 35695-72-8
M. Wt: 206.49 g/mol
InChI Key: OOPHKDFPMLXMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1,1,1-trichloropentan-2-ol is a chemical compound with the molecular formula C5H10Cl3NO and a molecular weight of 206.5 g/mol It is characterized by the presence of an amino group, three chlorine atoms, and a hydroxyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,1,1-trichloropentan-2-ol with ammonia under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3-Amino-1,1,1-trichloropentan-2-ol may involve large-scale chlorination processes followed by amination. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of chlorinated compounds and ammonia.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,1-trichloropentan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated products or amines.

    Substitution: Formation of substituted pentanols or amines.

Scientific Research Applications

3-Amino-1,1,1-trichloropentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trichloropentan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,1,1-trifluoropropan-2-ol: Similar structure but with fluorine atoms instead of chlorine.

    3-Amino-1,1,1-trichloropropan-2-ol: Shorter carbon chain but similar functional groups.

Properties

CAS No.

35695-72-8

Molecular Formula

C5H10Cl3NO

Molecular Weight

206.49 g/mol

IUPAC Name

3-amino-1,1,1-trichloropentan-2-ol

InChI

InChI=1S/C5H10Cl3NO/c1-2-3(9)4(10)5(6,7)8/h3-4,10H,2,9H2,1H3

InChI Key

OOPHKDFPMLXMPI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(Cl)(Cl)Cl)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.